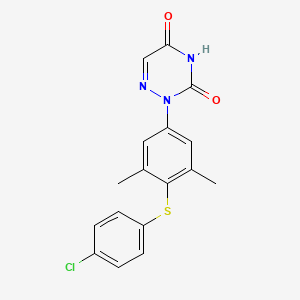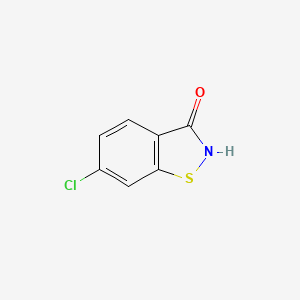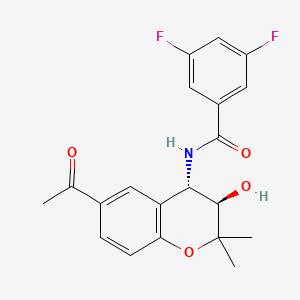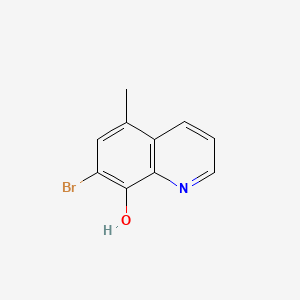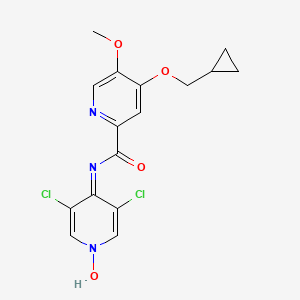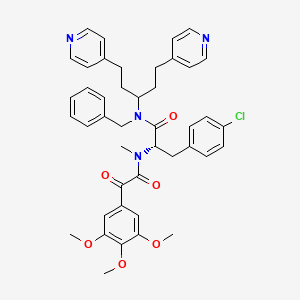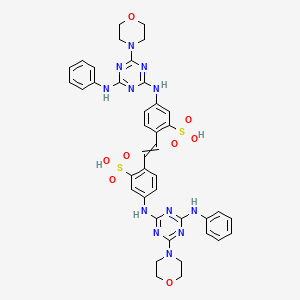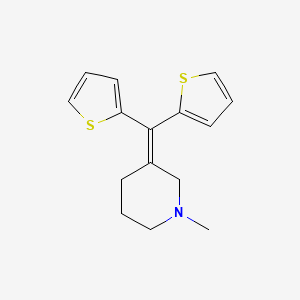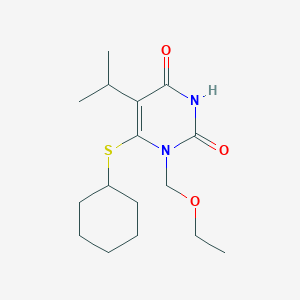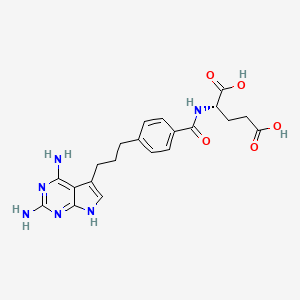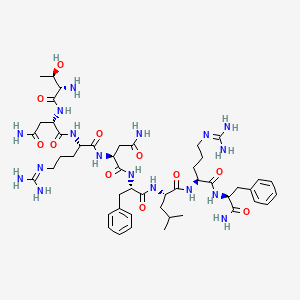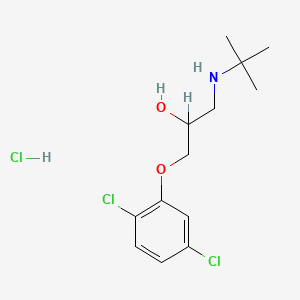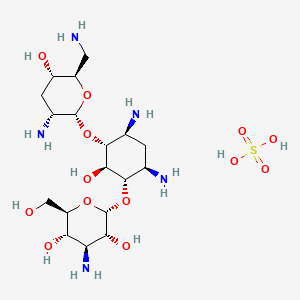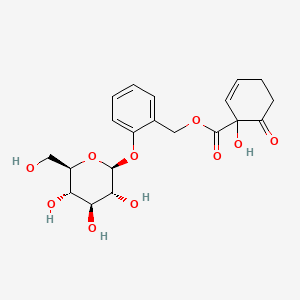
柳皮苷
描述
科学研究应用
Salicortin has a wide range of scientific research applications:
作用机制
Target of Action
Salicortin, a phenolic glycoside, is known to target several biological pathways. It has been reported to significantly inhibit inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and microglia . It also targets adipocyte differentiation in 3T3-L1 cells .
Mode of Action
Salicortin interacts with its targets by suppressing the expression of lipogenic and adipogenic transcription factors, including FASN, FABP4, C/EBPα, C/EBPβ, and PPARγ . This interaction results in the inhibition of adipocyte differentiation and lipid accumulation .
Biochemical Pathways
Salicortin affects the biochemical pathways related to lipid metabolism and adipocyte differentiation . It suppresses adipocyte differentiation by reducing the mRNA and protein levels of lipogenic and adipogenic factors . In addition, it has been suggested that the biosynthetic pathway leading to the salicinoid family of phenolic glycosides runs in parallel to a “benzyl”-based pathway to arbusculoidin .
Pharmacokinetics
They are then distributed in various body compartments, including the synovial cavity, central nervous system, and saliva . The serum half-life of salicylates is dose-dependent .
Result of Action
The primary result of Salicortin’s action is the significant inhibition of adipocyte differentiation in 3T3-L1 cells . It exhibits a strong inhibitory effect on lipid accumulation . Furthermore, it inhibits the expression of lipogenic and adipogenic transcription factors, without inducing cytotoxicity .
Action Environment
The action of Salicortin can be influenced by various environmental factors. For instance, the metabolism of salicortinoids in the Notodontidae family of Lepidopteran specialist herbivores is influenced by the host plant’s defense compounds . The transformation of salicortinoids into quinic acid-salicylate conjugates represents an important adaptation of these herbivores to their Salicaceae host species .
生化分析
Biochemical Properties
Salicortin interacts with various enzymes, proteins, and other biomolecules. It is a secondary metabolite derived from the shikimate-phenylpropanoid pathway . The hydroxycyclohexenonoyl (HCH) moiety in salicortin is also a phenylpropanoid derivative .
Cellular Effects
Salicortin has significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit adipocyte differentiation in 3T3-L1 cells . Specifically, salicortin significantly inhibits lipid accumulation and the expression of lipogenic and adipogenic transcription factors, including FASN, FABP4, C/EBPα, C/EBPβ, and PPARγ .
Molecular Mechanism
Salicortin exerts its effects at the molecular level through various mechanisms. It inhibits the expression of lipogenic and adipogenic transcription factors, thereby affecting lipid metabolism and adipocyte differentiation
Metabolic Pathways
Salicortin is involved in the shikimate-phenylpropanoid pathway . It’s synthesized from salicyl alcohol and an organic acid
准备方法
Synthetic Routes and Reaction Conditions: Salicortin is synthesized from phenylalanine via the shikimate pathway . The process involves several enzymatic steps, including the action of phenylalanine ammonia-lyase, which converts phenylalanine to cinnamic acid. Subsequent reactions lead to the formation of salicyl alcohol, which is then glycosylated to form salicortin .
Industrial Production Methods: Industrial production of salicortin typically involves the extraction from plant sources, particularly from the bark of willow trees (Salix spp.) . The extraction process includes grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate salicortin .
化学反应分析
Types of Reactions: Salicortin undergoes various chemical reactions, including:
Oxidation: Salicortin can be oxidized to form salicylic acid and other derivatives.
Reduction: Reductive conversion of salicortin leads to the formation of salicortinol and other metabolites.
Hydrolysis: Salicortin can be hydrolyzed to produce saligenin and glucose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive agents such as sodium borohydride are used.
Hydrolysis: Acidic or enzymatic hydrolysis conditions are employed.
Major Products:
Oxidation: Salicylic acid, catechol.
Reduction: Salicortinol, salicin.
Hydrolysis: Saligenin, glucose.
相似化合物的比较
Salicortin is part of a group of phenolic glycosides known as salicinoids. Similar compounds include:
Salicin: Another phenolic glycoside with anti-inflammatory properties.
Tremulacin: Exhibits similar biological activities but with different potency.
HCH-Salicortin: Structurally similar but with distinct metabolic pathways.
Uniqueness: Salicortin is unique due to its specific structural features and its ability to undergo various chemical transformations, making it a versatile compound for research and industrial applications .
属性
IUPAC Name |
[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c21-9-13-15(23)16(24)17(25)18(30-13)29-12-6-2-1-5-11(12)10-28-19(26)20(27)8-4-3-7-14(20)22/h1-2,4-6,8,13,15-18,21,23-25,27H,3,7,9-10H2/t13-,15-,16+,17-,18-,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDNLUMNELLDDD-QZFWYPLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952264 | |
| Record name | [2-(Hexopyranosyloxy)phenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29836-41-7 | |
| Record name | Salicortin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(Hexopyranosyloxy)phenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALICORTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI29948E0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action attributed to salicortin?
A1: While salicortin itself may possess some inherent biological activity, much of its efficacy is attributed to its degradation product, catechol. [, , ] Catechol has been shown to exhibit anti-inflammatory properties, primarily by inhibiting the NF-κB and JNK signaling pathways. [, ]
Q2: How does catechol, a metabolite of salicortin, exert its anti-inflammatory effects?
A2: Catechol acts by suppressing the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). It achieves this by inhibiting key signaling cascades involved in inflammation, namely the NF-κB and JNK pathways. [, ]
Q3: What is the molecular formula and weight of salicortin?
A3: Salicortin has the molecular formula C20H22O8 and a molecular weight of 390.38 g/mol.
Q4: How is the structure of salicortin elucidated?
A4: The structure of salicortin has been determined using various spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the connectivity and arrangement of atoms within the molecule. [, , ]
Q5: What is the stereochemistry of the hydroxycyclohexenonoyl (HCH) moiety in salicortin?
A5: The HCH moiety in salicortin possesses an (S) configuration. This was confirmed by comparing spectroscopic data of salicortin with idescarpin, a structurally related compound with a known absolute configuration. []
Q6: Is salicortin stable under standard laboratory conditions?
A6: Salicortin can degrade under certain conditions. For instance, in cell-based assays using human microvascular endothelial cells, salicortin was found to degrade significantly within 24 hours, producing catechol as a major metabolite. []
Q7: Does the stability of salicortin vary depending on the pH of the solution?
A7: Yes, the stability of salicortin and other salicortinoids can be influenced by pH. In a study investigating the metabolic conversion of salicortinoids, it was observed that these compounds degrade over time, and the rate of degradation is influenced by pH. []
Q8: Does salicortin act as an enzyme inhibitor?
A8: Yes, salicortin has been identified as a mechanism-based inactivator of β-glucosidase from Agrobacterium faecalis. This inactivation involves the formation of a reactive quinone methide intermediate from salicortin while bound to the enzyme, leading to enzyme modification. []
Q9: How does the acylation pattern of salicortin affect its biological activity?
A9: Studies on various salicortin derivatives suggest that the acylation pattern can significantly impact biological activity. For example, in a study on the anti-adipogenic effects of salicortin derivatives, 2′,6′-O-acetylsalicortin showed the most potent inhibitory activity on adipocyte differentiation compared to other acetylated derivatives. [] Additionally, in insect feeding trials, the presence of both a cyclohexenone saligenin ester and a benzoyl ester in tremulacin led to synergistic negative effects on larval survival and growth, suggesting the importance of both structural motifs for activity. []
Q10: What challenges are associated with formulating salicortin for pharmaceutical applications?
A10: One challenge is the potential instability of salicortin, particularly its susceptibility to degradation into catechol. [] Formulating stable dosage forms while preserving the desired pharmacological activity requires careful consideration of factors such as pH, excipients, and storage conditions. []
Q11: What is the primary route of metabolism for salicortin in humans?
A11: After oral administration of a willow bark extract containing salicortin, catechol was detected in the serum of healthy volunteers, predominantly in its sulfated form. This suggests that salicortin undergoes metabolic conversion to catechol, followed by phase II metabolism, primarily sulfation. []
Q12: What cell lines have been used to study the anti-adipogenic effects of salicortin and its derivatives?
A12: The 3T3-L1 cell line, a well-established model for studying adipocyte differentiation and function, has been widely employed to investigate the anti-adipogenic activity of salicortin and its derivatives. [, , ]
Q13: Have animal models been used to evaluate the effects of salicortin on obesity and related metabolic parameters?
A13: Yes, studies using diet-induced obese mice have shown that both Populus balsamifera extract, rich in salicortin, and pure salicortin can reduce body weight, fat pad mass, and improve glucose tolerance and insulin sensitivity. [, ]
Q14: Are there any known toxicological concerns associated with salicortin?
A14: While generally considered safe when consumed as part of willow bark extracts, further research is needed to fully elucidate the potential toxicity of isolated salicortin, particularly at high doses or with long-term use. []
Q15: What analytical techniques are commonly employed to quantify salicortin and related compounds in plant extracts and biological samples?
A15: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode-array detection (DAD) and mass spectrometry (MS), is widely used for the analysis of salicortin and other phenolic glycosides. These techniques provide sensitive and specific quantification of these compounds in complex matrices. [, , , ]
Q16: Does the production or use of salicortin-containing plant extracts pose any environmental concerns?
A16: The environmental impact of salicortin production and use is an area that requires further investigation. Sustainable harvesting practices and responsible waste management strategies are crucial for minimizing any potential negative effects on the environment. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


